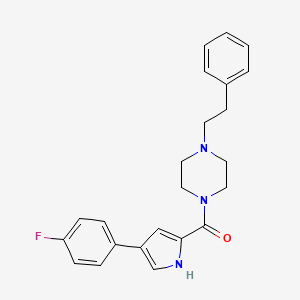

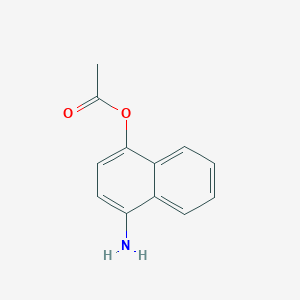

4-Aminonaphthalen-1-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

DNA Interaction and Drug Candidates

4-Aminonaphthalen-1-yl acetate derivatives have been explored in the synthesis of Schiff base ligands and their metal complexes. These synthesized compounds demonstrated significant DNA binding properties. For instance, a study found that ligands and copper complexes derived from these compounds showed DNA binding activity, suggesting potential as drug candidates (Kurt et al., 2020).

Antioxidant and Enzyme Inhibition

The antioxidant properties and enzyme inhibitory activities of 4-Aminonaphthalen-1-yl acetate derivatives have been investigated. A study synthesized Schiff base ligand derivatives and their metal complexes, which exhibited selective inhibitory activities against xanthine oxidase, an enzyme associated with hyperuricemia and gout (Ikram et al., 2015).

Electroreductive Coupling

4-Aminonaphthalen-1-yl acetate derivatives have been utilized in electroreductive coupling studies. For instance, research demonstrated how the electroreductive coupling of phthalimides with α,β-unsaturated carbonyl compounds, followed by acid-catalyzed rearrangement, can lead to the formation of 4-Aminonaphthalen-1-ols, which are important for various chemical syntheses (Kise et al., 2021).

Analytical Chemistry Applications

In analytical chemistry, 4-Aminonaphthalen-1-yl acetate derivatives have been applied as reagents. For example, a study explored their use in high-performance liquid chromatography (HPLC) for the determination of aliphatic thiols, highlighting their effectiveness in analytical procedures (Gatti et al., 1990).

Electrochemical Sensing

These compounds have also found use in electrochemical sensing. A modified glassy carbon electrode using poly(4-amino-3-hydroxynaphthalene sulfonic acid) was prepared for the simultaneous determination of caffeine and paracetamol, demonstrating their potential in sensitive detection methods (Tefera et al., 2016).

Propriétés

IUPAC Name |

(4-aminonaphthalen-1-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKMOUJASOVRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminonaphthalen-1-yl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-3,5-dimethyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2577739.png)

![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)

![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577749.png)